

# Toxicological Profile of Pentachlorothioanisole: A Review of Available Data

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Pentachlorothioanisole

Cat. No.: B041897

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Researchers, scientists, and drug development professionals are advised that a comprehensive toxicological profile for **Pentachlorothioanisole** (PCTA) is not readily available in the public domain. Extensive literature searches have revealed a significant lack of specific data on the acute, subchronic, and chronic toxicity, as well as the carcinogenicity, genotoxicity, and reproductive or developmental effects of this compound. Consequently, the creation of a detailed technical guide with quantitative data, experimental protocols, and signaling pathway diagrams, as requested, is not feasible at this time.

This document summarizes the limited information that has been identified regarding the toxicological properties of **Pentachlorothioanisole**.

## Chemical Identity and Physical Properties

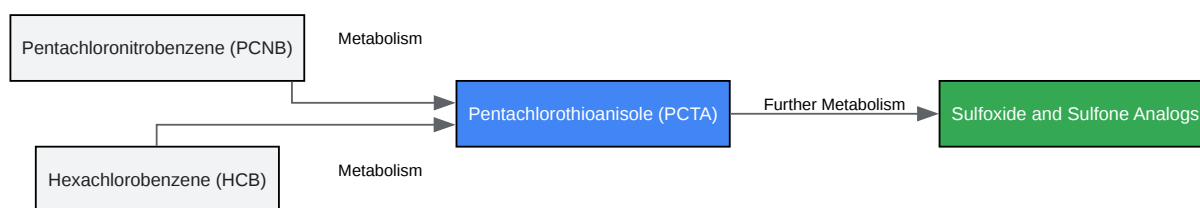
**Pentachlorothioanisole** (PCTA), also known as methyl pentachlorophenyl sulfide, is a sulfur-containing chlorinated aromatic compound.

Property	Value
CAS Number	1825-19-0
Molecular Formula	C <sub>7</sub> H <sub>3</sub> Cl <sub>5</sub> S
Molecular Weight	296.43 g/mol
Physical Description	White to pale brown solid.[1]

## Metabolism and Pharmacokinetics

**Pentachloroethioanisol** is recognized as a metabolite of the fungicides pentachloronitrobenzene (PCNB) and hexachlorobenzene (HCB).[1] Following the administration of its parent compounds, PCTA has been identified in the tissues of various animal species, including rats, dogs, cows, and mice.[1]

Once formed, PCTA is further metabolized in biological systems. Studies have shown that it is converted to its sulfoxide and sulfone analogs.[1] This metabolic pathway is a crucial aspect of its toxicokinetic profile.



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**Caption:** Metabolic pathway leading to and from **Pentachloroethioanisol**.

## Known Toxicological Data

The available toxicological data for **Pentachloroethioanisol** is sparse and primarily limited to acute toxicity in one species and general environmental hazards.

### Acute Toxicity

A single study reported an intraperitoneal LD50 for PCTA in mice.

Test	Species	Route	LD50
Acute Toxicity	Mouse	Intraperitoneal	8700 mg/kg[1]

No data on acute oral or dermal toxicity for any species were identified.

## Genotoxicity, Carcinogenicity, and Reproductive Toxicity

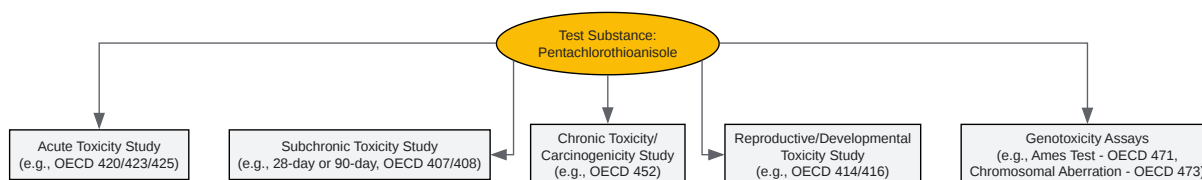
There is currently no available information from studies such as the Ames test, chromosomal aberration assays, long-term carcinogenicity bioassays, or reproductive and developmental toxicity studies specifically for **Pentachlorothioanisole**.

## Environmental Fate and Ecotoxicity

**Pentachlorothioanisole** is classified as hazardous to the aquatic environment with long-lasting effects.[1] In non-sterilized soil, it is converted to its sulfoxide and sulfone analogs, a process that is significantly reduced in autoclaved soil, suggesting microbial involvement in its environmental degradation.[1]

## Experimental Protocols

Detailed experimental protocols for the cited toxicological and metabolic studies are not available in the reviewed literature. General methodologies for toxicity testing are outlined in various regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, an acute oral toxicity study would typically follow OECD Guideline 420, 423, or 425, while a 28-day or 90-day subchronic oral toxicity study would adhere to OECD Guideline 407 or 408, respectively. However, the specific parameters of any such tests conducted on PCTA are unknown.



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**Caption:** General experimental workflow for toxicological assessment.

## Conclusion and Data Gaps

The current body of publicly available scientific literature is insufficient to provide a comprehensive toxicological profile of **Pentachlorothioanisole**. The primary data gaps include:

- Acute Toxicity: Lack of oral and dermal LD50 values.
- Repeated Dose Toxicity: Absence of data from subchronic and chronic studies, preventing the determination of No-Observed-Adverse-Effect Levels (NOAELs) and Lowest-Observed-Adverse-Effect Levels (LOAELs).
- Carcinogenicity: No information on the carcinogenic potential of PCTA.
- Genotoxicity: No data from standard genotoxicity assays.
- Reproductive and Developmental Toxicity: No studies evaluating the effects on reproduction and development.
- Mechanism of Action: No information on the specific signaling pathways perturbed by PCTA.

Further research, including the conduct of standardized toxicological studies, is necessary to elucidate the potential hazards of **Pentachlorothioanisole** to human health and the environment. Professionals in drug development and research should exercise caution and consider the potential for toxicity based on its chemical structure and its relationship to other chlorinated pesticides until more definitive data becomes available.

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## References

- 1. Pentachlorothioanisole | C7H3Cl5S | CID 15766 - PubChem [pubchem.ncbi.nlm.nih.gov]
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